

# In Vitro Kinase Selectivity Profile of RG7167: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: RG7167

Cat. No.: B1574684

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro kinase selectivity profile of **RG7167** (also known as CH5126766 and RO5126766), a potent dual inhibitor of RAF and MEK kinases. The information presented herein is intended to support research and drug development efforts by providing detailed quantitative data, experimental methodologies, and visual representations of the compound's mechanism of action.

## Quantitative Kinase Selectivity Data

The selectivity of **RG7167** has been assessed against a broad panel of kinases, revealing a high degree of specificity for the RAF and MEK kinases within the MAPK/ERK signaling pathway.

## KINOMEscan Selectivity Profile

The following table summarizes the binding of **RG7167** to a panel of 256 kinases as determined by the KINOMEscan® platform at a concentration of 10  $\mu$ M. The results are presented as percent of competition, where a higher percentage indicates stronger binding. Only kinases with significant competition are listed for clarity.

| Kinase Target | Percent Competition at 10 $\mu$ M |
|---------------|-----------------------------------|
| BRAF          | 89%                               |
| CRAF (RAF1)   | 82%                               |

Data sourced from supplementary materials of Ishii et al., 2013.[1]

## Dissociation Constants (Kd) for MEK Kinases

The binding affinity of **RG7167** to MEK1 and MEK2 was determined using the KINOMEscan® platform.

| Kinase Target | Kd (nmol/L) |
|---------------|-------------|
| MEK1          | 2.9         |
| MEK2          | 13          |

Data sourced from supplementary materials of Ishii et al., 2013.[1]

## Inhibitory Potency (IC50) against RAF and MEK1 Kinases

The half-maximal inhibitory concentration (IC50) values of **RG7167** against RAF family kinases and MEK1 were determined in cell-free enzymatic assays.

| Kinase Target | IC50 ( $\mu$ M) |
|---------------|-----------------|
| BRAF V600E    | 0.0082          |
| BRAF          | 0.019           |
| CRAF (RAF1)   | 0.056           |
| MEK1          | 0.16            |

Data sourced from APExBIO and Ishii et al., 2013.[1][2]

## Experimental Protocols

The following sections detail the methodologies employed to determine the kinase selectivity and inhibitory potency of **RG7167**.

### KINOMEscan® Competition Binding Assay

The KINOMEscan® platform (DiscoveRx) was utilized to assess the kinase selectivity of **RG7167**. This assay is based on a proprietary active site-directed competition binding assay that quantitatively measures the interactions between a test compound and a panel of kinases.

**Principle:** An immobilized kinase is incubated with a proprietary, active-site directed ligand that is tagged. **RG7167** is added to the reaction to compete for binding to the kinase's active site. The amount of tagged ligand bound to the kinase is measured, and a lower signal indicates that **RG7167** has displaced the tagged ligand, signifying a binding interaction.

**General Protocol:**

- A panel of 256 human kinases is utilized.
- Each kinase is expressed as a fusion protein with a proprietary tag.
- The kinases are captured on a solid support.
- A proprietary, tagged, active-site directed ligand for each kinase is added.
- **RG7167** is added at a concentration of 10  $\mu$ M.
- The mixture is incubated to allow for binding competition.
- Unbound material is washed away.
- The amount of bound tagged ligand is quantified.
- Results are expressed as a percentage of competition relative to a DMSO control.

### MEK1 Kinase Activity Assay (Fluorescence Polarization)

The inhibitory activity of **RG7167** against MEK1 was determined by measuring the activation of its substrate, ERK2, using a fluorescence polarization-based assay.

Principle: Active MEK1 phosphorylates inactive ERK2. The activated ERK2 then phosphorylates a fluorescently labeled peptide substrate (FAM-Erk tide). Phosphorylation of the peptide leads to a change in its fluorescence polarization, which is detected and quantified. Inhibition of MEK1 by **RG7167** results in a decrease in ERK2 activation and consequently, a reduction in the phosphorylation of the fluorescent peptide.

#### Detailed Protocol:

- Reagents:
  - Active MEK1 (S218E/S222E mutant)
  - Inactive ERK2
  - FAM-Erk tide (fluorescently labeled ERK substrate)
  - ATP
  - Assay Buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT)
  - **RG7167** dilutions
- Procedure:
  1. In a suitable microplate, add active MEK1 to the assay buffer.
  2. Add serial dilutions of **RG7167** or DMSO (vehicle control).
  3. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
  4. Initiate the kinase reaction by adding a mixture of inactive ERK2 and ATP.
  5. Incubate for a specific duration (e.g., 60 minutes) at 30°C to allow for ERK2 activation.

6. Add the FAM-Erktide substrate.
7. Incubate for a further period (e.g., 30-60 minutes) to allow for peptide phosphorylation by the activated ERK2.
8. Measure the fluorescence polarization of each well using a suitable plate reader.
9. Calculate the percent inhibition for each concentration of **RG7167** and determine the IC50 value by fitting the data to a dose-response curve.

## RAF Kinase Activity Assay

The inhibitory effect of **RG7167** on RAF kinase activity was assessed by measuring the phosphorylation of a peptide substrate.[\[1\]](#)

Principle: Active RAF kinase (e.g., CRAF) phosphorylates a specific peptide substrate, MEKtide. The amount of phosphorylated peptide is quantified, typically using methods such as radioactive labeling (e.g.,  $^{32}$ P-ATP) followed by separation and scintillation counting, or by using phosphorylation-specific antibodies in an ELISA format. Inhibition of RAF by **RG7167** leads to a decrease in the phosphorylation of MEKtide.

Detailed Protocol (based on a non-radioactive format):

- Reagents:
  - Active RAF kinase (e.g., recombinant CRAF)
  - MEKtide substrate (a peptide derived from MEK1)
  - ATP
  - Assay Buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT)
  - **RG7167** dilutions
  - Phosphorylation-specific antibody for MEKtide
  - Secondary antibody conjugated to a detection enzyme (e.g., HRP)

- Detection substrate (e.g., TMB)
- Procedure:
  1. Coat a microplate with the MEKtide substrate.
  2. Wash the plate to remove unbound peptide.
  3. Add active RAF kinase to the wells along with serial dilutions of **RG7167** or DMSO.
  4. Initiate the kinase reaction by adding ATP.
  5. Incubate for a defined period (e.g., 60 minutes) at 30°C.
  6. Wash the plate to remove the kinase, inhibitor, and ATP.
  7. Add a primary antibody that specifically recognizes the phosphorylated form of MEKtide.
  8. Incubate to allow antibody binding.
  9. Wash to remove unbound primary antibody.
  10. Add a secondary antibody-enzyme conjugate.
  11. Incubate to allow binding.
  12. Wash to remove unbound secondary antibody.
  13. Add the detection substrate and measure the resulting signal (e.g., absorbance) with a plate reader.
  14. Calculate the percent inhibition and determine the IC50 value.

## Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the MAPK/ERK signaling pathway and the experimental workflows for the kinase assays.



[Click to download full resolution via product page](#)

Caption: MAPK/ERK Signaling Pathway with **RG7167** Inhibition Points.



[Click to download full resolution via product page](#)

Caption: MEK1 Kinase Assay Experimental Workflow.



[Click to download full resolution via product page](#)

Caption: RAF Kinase Assay Experimental Workflow.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- To cite this document: BenchChem. [In Vitro Kinase Selectivity Profile of RG7167: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574684#rg7167-in-vitro-kinase-selectivity-profile]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

